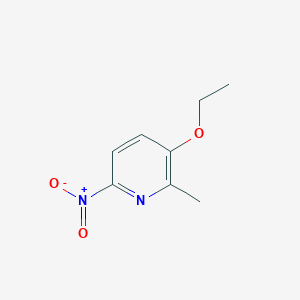

3-Ethoxy-2-methyl-6-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-2-methyl-6-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-3-13-7-4-5-8(10(11)12)9-6(7)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDWATZMYGTZDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=C(C=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512120 | |

| Record name | 3-Ethoxy-2-methyl-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73101-78-7 | |

| Record name | 3-Ethoxy-2-methyl-6-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73101-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-2-methyl-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Ethoxy-2-methyl-6-nitropyridine

This document provides an in-depth technical exploration of 3-Ethoxy-2-methyl-6-nitropyridine, a substituted nitropyridine with potential applications in medicinal chemistry and materials science. As a key intermediate, understanding its synthesis and analytical profile is crucial for researchers and developers in the field. This guide moves beyond a simple recitation of methods to explain the underlying chemical principles and rationale, ensuring a robust and reproducible scientific narrative.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a Williamson ether synthesis. This classical and reliable method involves the etherification of a corresponding hydroxypyridine precursor. The causality for this choice rests on the high-yield and well-understood mechanism of SN2 reactions, where an alkoxide nucleophilically attacks an alkyl halide. The precursor, 2-methyl-6-nitro-3-pyridinol, is readily prepared via the nitration of 2-methyl-3-pyridinol, making this a logical and efficient two-step process.

The overall synthetic pathway is illustrated below.

Figure 1: Proposed two-step synthesis pathway for this compound.

Detailed Experimental Protocol

This protocol provides a self-validating system; adherence to the procedure followed by the characterization outlined in Section 2 will confirm the successful synthesis of the target compound.

Materials and Reagents:

-

2-Methyl-6-nitro-3-pyridinol

-

Iodoethane (or Diethyl sulfate)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser and nitrogen inlet

-

Addition funnel

-

Ice bath

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Workflow Diagram:

Figure 2: Step-by-step experimental workflow for the synthesis of this compound.

Procedure:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 2-methyl-6-nitro-3-pyridinol (1 equivalent) and dissolve in anhydrous THF.

-

Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.1 equivalents) in small portions. The evolution of hydrogen gas will be observed. This step is critical as it forms the nucleophilic alkoxide.

-

Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes to ensure complete deprotonation.

-

Alkylation: Add iodoethane (1.2 equivalents) dropwise to the stirring suspension.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction is analogous to procedures described for similar etherifications.[1]

-

Work-up: Once the reaction is complete, cool the flask in an ice bath and cautiously quench the excess NaH by slowly adding saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine to remove residual water. Dry the organic phase over anhydrous Na₂SO₄.

-

Concentration: Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.

Safety and Handling

Handling nitropyridine derivatives and potent reagents like sodium hydride requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[2][3]

-

Ventilation: All steps, especially the handling of sodium hydride and volatile solvents, must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

-

Sodium Hydride: NaH is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

-

Nitropyridines: These compounds are potentially toxic and should be handled with care. Avoid skin and eye contact.[5]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Comprehensive Characterization

Confirming the structural integrity and purity of the synthesized compound is paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.

Sources

An In-depth Technical Guide to 3-Ethoxy-2-methyl-6-nitropyridine: Properties, Synthesis, and Reactivity

Abstract

This technical guide provides a comprehensive scientific overview of 3-Ethoxy-2-methyl-6-nitropyridine (CAS No. 73101-78-7), a substituted nitropyridine with significant potential as a building block in medicinal chemistry and materials science. While detailed experimental data for this specific molecule remains limited in public literature, this document synthesizes available information, draws logical inferences from closely related analogues, and outlines its core chemical properties, plausible synthetic routes, and key reactivity patterns. The guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile heterocyclic intermediate. We will delve into its structural characteristics, predicted spectroscopic signatures, and the chemical transformations it is expected to undergo, with a particular focus on the reduction of its nitro group and its propensity for nucleophilic aromatic substitution.

Molecular Structure and Physicochemical Properties

This compound is a pyridine ring substituted with three key functional groups that dictate its chemical behavior. The electron-withdrawing nitro group at the 6-position significantly influences the electron density of the aromatic ring, making it electron-deficient. Conversely, the ethoxy and methyl groups at the 3- and 2-positions, respectively, act as electron-donating groups. This electronic push-pull system is central to its reactivity.

The fundamental properties of this compound are summarized below. It is important to note that while the molecular formula and weight are definitive, other physical properties are not widely published and should be determined experimentally.

| Property | Value / Information | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 73101-78-7 | [1][2][3] |

| Molecular Formula | C₈H₁₀N₂O₃ | [1] |

| Molecular Weight | 182.18 g/mol | [1] |

| MDL Number | MFCD11044338 | [1] |

| Melting Point | Not available in public literature. | |

| Boiling Point | Not available in public literature. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | |

| Appearance | Not specified in public literature; likely a crystalline solid. |

Synthesis and Purification

A likely synthetic pathway would involve the reaction of a chloropyridine derivative, such as 2-methyl-3-chloro-6-nitropyridine, with sodium ethoxide. The strong electron-withdrawing effect of the nitro group would activate the chlorine atom for displacement by the ethoxide nucleophile.

Caption: Plausible synthesis of this compound via SNAr.

Experimental Protocol: Proposed Synthesis

This protocol is adapted from established procedures for similar nucleophilic aromatic substitutions on chloronitropyridine derivatives.[4]

Materials:

-

2-Methyl-3-chloro-6-nitropyridine

-

Sodium metal (Na)

-

Anhydrous Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware including a round-bottom flask, reflux condenser, and separatory funnel.

Procedure:

-

Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen), add anhydrous ethanol to a dry round-bottom flask. Carefully add sodium metal in small portions. The reaction is exothermic; allow the mixture to stir until all sodium has dissolved to form a clear solution of sodium ethoxide.

-

Nucleophilic Substitution: To the freshly prepared sodium ethoxide solution, add 2-methyl-3-chloro-6-nitropyridine. Heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting chloropyridine is fully consumed.

-

Work-up and Isolation: After completion, cool the reaction to room temperature. Remove the ethanol using a rotary evaporator. Add deionized water to the residue and extract the product into dichloromethane (3x volumes).

-

Purification: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization (Predicted)

While authenticated spectra are not publicly available, the structure of this compound allows for a confident prediction of its key spectroscopic features. Researchers can request analytical data such as NMR, HPLC, and LC-MS from commercial suppliers.[1]

-

¹H NMR: The proton NMR spectrum is expected to show four distinct signals:

-

A triplet at ~1.4 ppm (3H), corresponding to the methyl protons of the ethoxy group.

-

A quartet at ~4.2 ppm (2H), for the methylene protons of the ethoxy group.

-

A singlet at ~2.5 ppm (3H), representing the methyl group at the 2-position.

-

Two doublets in the aromatic region (~7.0-8.5 ppm, 1H each), corresponding to the two protons on the pyridine ring, coupled to each other.

-

-

¹³C NMR: The carbon NMR spectrum should display eight unique carbon signals, including those for the two ethoxy carbons, one methyl carbon, and five distinct carbons of the substituted pyridine ring.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands indicative of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹ for asymmetric and symmetric stretching, respectively). Additional significant peaks will correspond to C-O stretching of the ether and C-H vibrations of the alkyl and aromatic groups.

-

Mass Spectrometry: The mass spectrum should show a molecular ion (M+) peak at an m/z of 182.18, corresponding to the molecular weight of the compound.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the powerful electron-withdrawing nature of the 6-nitro group. This group deactivates the pyridine ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).[5][6][7]

Reduction of the Nitro Group

One of the most valuable and well-documented transformations for this class of compounds is the reduction of the nitro group to an amine. This reaction converts the nitropyridine into a highly versatile 6-aminopyridine derivative, a common intermediate in pharmaceutical synthesis.[8]

Caption: Reduction of the nitro group to form the corresponding aminopyridine.

Experimental Protocol: Reduction to 3-Ethoxy-2-methyl-6-aminopyridine This protocol is based on a literature procedure for this specific transformation.[8]

-

Suspend this compound (e.g., 18.2 g) in ethanol (e.g., 300 ml) in a suitable hydrogenation vessel.

-

Add a catalytic amount of 5% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (atmospheric pressure or slightly elevated) with vigorous stirring.

-

Monitor the reaction until hydrogen uptake ceases or TLC analysis shows complete consumption of the starting material.

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Evaporate the solvent from the filtrate in vacuo to yield the crude 3-Ethoxy-2-methyl-6-aminopyridine, which can be purified further if necessary.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, particularly at positions ortho and para to the ring nitrogen, is inherently electron-deficient and susceptible to nucleophilic attack.[9][10] The presence of the 6-nitro group further enhances this electrophilicity. This makes the compound a prime candidate for SNAr reactions, where a strong nucleophile could potentially displace the nitro group itself or another leaving group if one were present at an activated position. Studies on similar 2-methyl-3-nitropyridines have shown they readily react with nucleophiles like thiolates, leading to substitution products.[11][12][13]

Potential Applications in Research and Drug Development

Substituted nitropyridines are foundational scaffolds in medicinal chemistry. The title compound serves as a valuable intermediate for several reasons:

-

Access to Aminopyridines: As detailed, the facile reduction to 3-ethoxy-2-methyl-6-aminopyridine provides a key building block. The resulting amino group can be readily functionalized to form amides, sulfonamides, or participate in cross-coupling reactions to build more complex molecular architectures.

-

Versatile Scaffold: The distinct electronic nature of the substituents allows for selective chemical modifications at different positions on the pyridine ring.

-

Bioisostere Potential: Pyridine rings are common bioisosteres for phenyl rings in drug design, often improving solubility and metabolic properties. The specific substitution pattern of this molecule could be explored in structure-activity relationship (SAR) studies for various biological targets.

Safety and Handling

No specific toxicology data for this compound is available. However, as with all nitroaromatic compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For related compounds, hazard statements include warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.

References

- Hilton, M. C., Dolewski, R. D., & McNally, A. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.

- Makosza, M., & Stalinski, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC - NIH.

-

PrepChem. (n.d.). Synthesis of 3-ethoxy-2-methyl-6-aminopyridine. Retrieved from [Link]

- Nikol'skiy, V., Starosotnikov, A., & Bastrakov, M. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.

- Nikol'skiy, V., Starosotnikov, A., & Bastrakov, M. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC - NIH.

- Nikol'skiy, V., Starosotnikov, A., & Bastrakov, M. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI.

-

Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

-

Canadian Science Publishing. (1953). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Retrieved from [Link]

-

Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]

Sources

- 1. 73101-78-7|this compound|BLD Pharm [bldpharm.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | 73101-78-7 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 11. researchgate.net [researchgate.net]

- 12. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Spectroscopic Elucidation of 3-Ethoxy-2-methyl-6-nitropyridine: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Ethoxy-2-methyl-6-nitropyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The elucidation of its molecular structure is paramount for understanding its reactivity, and potential applications. This document serves as a detailed reference for researchers, scientists, and professionals in drug development, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview

This compound possesses a pyridine core functionalized with an ethoxy, a methyl, and a nitro group. These substituents significantly influence the electronic environment of the pyridine ring, resulting in characteristic spectroscopic signatures. The strategic placement of these groups creates a unique pattern of signals in various spectroscopic analyses, which, when interpreted correctly, unequivocally confirms the compound's identity and purity.

The molecular formula for this compound is C₈H₁₀N₂O₃, with a corresponding molecular weight of 182.18 g/mol . This fundamental information is the cornerstone for the interpretation of its mass spectrum.

Figure 1: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the number and connectivity of atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons and the protons of the ethoxy and methyl substituents. The electron-withdrawing nature of the nitro group and the electron-donating effects of the ethoxy and methyl groups create a unique electronic environment for each proton.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | H-5 |

| ~7.1 | d | 1H | H-4 |

| ~4.2 | q | 2H | -OCH₂CH₃ |

| ~2.6 | s | 3H | Ar-CH₃ |

| ~1.5 | t | 3H | -OCH₂CH₃ |

Interpretation:

-

Aromatic Protons: The pyridine ring has two aromatic protons. The proton at the 5-position (H-5) is expected to be the most downfield-shifted due to the strong deshielding effect of the adjacent nitro group. The proton at the 4-position (H-4) will be upfield relative to H-5. They will appear as doublets due to coupling with each other.

-

Ethoxy Group: The methylene protons (-OCH₂-) of the ethoxy group are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the methyl protons. The methyl protons (-CH₃) of the ethoxy group will be the most upfield signal, appearing as a triplet.

-

Methyl Group: The methyl group attached to the pyridine ring is in a relatively shielded environment and will appear as a singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-3 |

| ~155 | C-6 |

| ~150 | C-2 |

| ~138 | C-5 |

| ~115 | C-4 |

| ~65 | -OCH₂CH₃ |

| ~20 | Ar-CH₃ |

| ~14 | -OCH₂CH₃ |

Interpretation:

-

Aromatic Carbons: The carbon atoms of the pyridine ring will appear in the aromatic region (δ 110-160 ppm). The carbons attached to the electronegative nitro (C-6) and oxygen (C-3) atoms are expected to be the most downfield. The carbon bearing the methyl group (C-2) will also be significantly downfield.

-

Aliphatic Carbons: The methylene carbon of the ethoxy group will appear around 65 ppm, while the methyl carbons of the ethoxy and the ring-substituted methyl group will be found in the upfield region.

Experimental Protocol for NMR Data Acquisition

Figure 2: Workflow for NMR Data Acquisition and Processing.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Optimize the homogeneity of the magnetic field by shimming the instrument until the sharpest possible signal is obtained for a reference peak (e.g., TMS).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Following ¹H acquisition, acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. For the ¹H spectrum, integrate the signals to determine the relative number of protons. For both spectra, accurately pick the peak frequencies and report them in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will show characteristic absorption bands for the C-H, C=C, C=N, C-O, and N-O bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium-Strong | Aliphatic C-H stretch (ethoxy and methyl) |

| 1600-1580 | Medium-Strong | Aromatic C=C and C=N stretch |

| 1530-1500 | Strong | Asymmetric NO₂ stretch |

| 1350-1330 | Strong | Symmetric NO₂ stretch |

| 1250-1200 | Strong | Aryl-O stretch |

| 1100-1050 | Strong | Alkyl-O stretch |

Interpretation:

-

Aromatic and Aliphatic C-H: The spectrum will show distinct stretching vibrations for the aromatic C-H bonds above 3000 cm⁻¹ and for the aliphatic C-H bonds of the ethoxy and methyl groups below 3000 cm⁻¹.

-

Nitro Group: The most characteristic and intense peaks will be due to the asymmetric and symmetric stretching vibrations of the nitro group, typically appearing around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

Ether Linkage: Strong absorption bands corresponding to the aryl-O and alkyl-O stretching vibrations of the ethoxy group will be present in the fingerprint region.

-

Pyridine Ring: The C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1600-1450 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Scan: Acquire the spectrum of the sample. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically perform the background subtraction. The resulting spectrum should be analyzed for the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 182 | High | [M]⁺ (Molecular Ion) |

| 167 | Moderate | [M - CH₃]⁺ |

| 154 | Moderate | [M - C₂H₄]⁺ |

| 136 | High | [M - NO₂]⁺ |

| 121 | Moderate | [M - NO₂ - CH₃]⁺ |

| 108 | Moderate | [M - NO₂ - C₂H₄]⁺ |

Interpretation:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 182. The fragmentation pattern will be dictated by the lability of the substituents. Common fragmentation pathways include the loss of a methyl radical (15 Da), ethene from the ethoxy group (28 Da), and the nitro group (46 Da).

Figure 3: Plausible Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for MS Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject a small volume of the solution into the Gas Chromatograph (GC). The sample will be vaporized and separated from the solvent and any impurities on the GC column.

-

Ionization: As the sample elutes from the GC column, it enters the ion source of the Mass Spectrometer (MS), where it is ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and comprehensive approach to the structural elucidation of this compound. The predicted spectroscopic data presented in this guide, based on established principles and data from analogous compounds, offers a robust framework for the characterization of this molecule.[1][2][3][4][5] The detailed experimental protocols provide a standardized methodology for obtaining high-quality data. This technical guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel pyridine derivatives.

References

- Guidechem. (n.d.). 3-ethoxy-2-nitropyridine 74037-50-6.

- ResearchGate. (2018). Nitropyridines: Synthesis and reactions.

- ResearchGate. (2018). Structural, Spectroscopic Characterization and Docking Study of 4-Amino-3-Nitropyridine with Experimental Technique and Quantum Chemical Calculations.

- BLD Pharm. (n.d.). 73101-78-7 | this compound.

- ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions.

- PubMed Central. (n.d.). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes.

- National Institutes of Health. (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives.

- SpectraBase. (n.d.). 3-Ethoxy-2-nitropyridine - Optional[Vapor Phase IR] - Spectrum.

- SpectraBase. (n.d.). 3-Ethoxy-2-nitropyridine - Optional[13C NMR] - Chemical Shifts.

- PubChem. (n.d.). 3-[2-(2,4-Dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine.

- Chemical Papers. (n.d.). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide.

- TCI AMERICA. (n.d.). 3-Ethoxy-2-nitropyridine 74037-50-6.

- Santa Cruz Biotechnology. (n.d.). 3-Ethoxy-2-nitropyridine | CAS 74037-50-6.

- ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry website.

- PubChemLite. (n.d.). 3-ethoxy-2-nitropyridine (C7H8N2O3).

- MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.

- ir-spectra.com. (n.d.). IS NIR Spectra.

- Matrix Fine Chemicals. (n.d.). 3-ETHOXY-2-NITROPYRIDINE | CAS 74037-50-6.

- Sigma-Aldrich. (n.d.). 3-Methoxy-2-nitropyridine 98 20265-37-6.

- ResearchGate. (n.d.). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.

- PubChem. (n.d.). 6-Methoxy-2-methyl-3-nitropyridine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chempap.org [chempap.org]

An In-depth Technical Guide to the Properties and Synthesis of N-Aryl Acetamides, with a Focus on N-(4-propoxyphenyl)acetamide

A Note on Chemical Identification: This guide addresses the core topic of the properties and synthesis of N-propoxyphenyl acetamide. Initial database searches for the provided CAS Number 73101-78-7 indicate it corresponds to 3-Ethoxy-2-methyl-6-nitropyridine, a compound with a different chemical structure. To provide a relevant and technically accurate guide in line with the expressed interest in acetamide derivatives, this document will focus on a close structural isomer, N-(4-propoxyphenyl)acetamide (CAS: 20367-32-2). The principles of synthesis and the nature of the physicochemical properties discussed herein are broadly applicable to its ortho- and meta-isomers as well.

Introduction to N-Alkoxyphenyl Acetamides

N-aryl acetamides represent a significant class of organic compounds, widely recognized for their applications in pharmaceuticals, materials science, and as synthetic intermediates. Their structure, characterized by an acetamide group linked to an aromatic ring, is a common motif in many biologically active molecules. The N-(alkoxyphenyl)acetamide series, in particular, shares a foundational structure with well-known analgesics like paracetamol (acetaminophen), where an alkoxy group replaces the hydroxyl moiety. This substitution significantly alters the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design and development. Understanding the synthesis and properties of these analogs is crucial for researchers exploring new chemical entities with tailored pharmacological profiles.

This guide provides a detailed examination of N-(4-propoxyphenyl)acetamide, serving as a representative example of this compound class. We will delve into its core physicochemical properties, provide a robust, step-by-step synthesis protocol grounded in established chemical principles, and outline methods for its characterization, ensuring a self-validating system of production and analysis.

Physicochemical Properties of N-(4-propoxyphenyl)acetamide

The physicochemical properties of a compound are fundamental to predicting its behavior in both chemical and biological systems. For N-(4-propoxyphenyl)acetamide, these parameters dictate its solubility, membrane permeability, and potential for intermolecular interactions. The data presented below are compiled from publicly accessible chemical databases and computational models.[1][2]

| Property | Value | Source |

| IUPAC Name | N-(4-propoxyphenyl)acetamide | PubChem[1] |

| CAS Number | 20367-32-2 | US EPA[2] |

| Molecular Formula | C₁₁H₁₅NO₂ | PubChem[1] |

| Molecular Weight | 193.24 g/mol | PubChem[1] |

| XLogP3 (Computed) | 2.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[3] |

| Topological Polar Surface Area | 38.3 Ų | PubChem[1] |

| Exact Mass | 193.110278721 Da | PubChem[1] |

Expert Insights:

-

The XLogP3 value of 2.1 indicates a moderate level of lipophilicity. This property is a critical determinant of a drug candidate's ability to cross biological membranes. Compared to paracetamol (XLogP3 ≈ 0.5), N-(4-propoxyphenyl)acetamide is significantly more lipophilic, which would suggest different absorption, distribution, metabolism, and excretion (ADME) characteristics.

-

The Topological Polar Surface Area (TPSA) of 38.3 Ų is well within the range typically associated with good oral bioavailability in drug candidates (TPSA < 140 Ų).

Synthesis of N-(4-propoxyphenyl)acetamide

The most direct and widely employed method for synthesizing N-aryl acetamides is the N-acetylation of the corresponding aniline derivative.[4][5][6] This reaction involves the formation of an amide bond between the amino group of the aniline and an acetylating agent. Acetic anhydride is a common and highly effective reagent for this transformation due to its high reactivity and the fact that the byproduct, acetic acid, can be easily removed.[5][6]

The synthesis of N-(4-propoxyphenyl)acetamide proceeds via the acetylation of 4-propoxyaniline.

-

Melting Point Determination: A sharp melting point range is a strong indicator of high purity. Impurities typically depress and broaden the melting range. [7]* Thin-Layer Chromatography (TLC): TLC can be used to assess the purity of the product and to monitor the progress of the reaction. The purified product should appear as a single spot, with an Rf value distinct from the starting material.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Key expected peaks for N-(4-propoxyphenyl)acetamide include:

-

N-H stretch (around 3300 cm⁻¹)

-

C=O stretch (amide I band, around 1660 cm⁻¹)

-

Aromatic C=C stretches (1600-1450 cm⁻¹)

-

C-O-C stretch (ether linkage, around 1240 cm⁻¹)

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation. The spectra will provide precise information about the chemical environment of each proton and carbon atom, confirming the connectivity and constitution of the molecule.

By following this comprehensive guide, researchers and drug development professionals can confidently synthesize and characterize N-(4-propoxyphenyl)acetamide and related N-aryl acetamide derivatives, enabling further investigation into their potential applications.

References

-

This reference is not explicitly cited in the text but provides context on related compounds. Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. [Link]

- US Patent 4474985A, Purification of N-acetyl aminophenols.

- US Patent 3917695A, Preparation of N-acetyl-p-aminophenol.

-

This reference is not explicitly cited in the text but provides context on related synthesis methods. Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry. [Link]

-

Part 6 of 6: Acetaminophen from p-aminophenol. YouTube. [Link]

-

This reference is not explicitly cited in the text but provides context on related synthesis methods. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. [Link]

-

This reference is not explicitly cited in the text but provides context on related synthesis methods. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. [Link]

-

This reference is not explicitly cited in the text but provides context on related synthesis methods. Acetylation of p Aminophenol by Preyssler's anion [NaP 5 W 30 O 110 ] 14 -. ResearchGate. [Link]

-

N-(2-methyl-6-propoxyphenyl)acetamide | C12H17NO2 | CID 154363076. PubChem. [Link]

-

This reference is not explicitly cited in the text but provides context on related compounds. Applying multivariate methods in the estimation of bioactivity properties of acetamide derivatives. AKJournals. [Link]

-

This reference is not explicitly cited in the text but provides context on related compounds. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. [Link]

-

This reference is not explicitly cited in the text but provides context on related synthesis methods. Synthesis of Acetamides from Aryl Amines and Acetonitrile by Diazotization under Metal-Free Conditions. ResearchGate. [Link]

- This reference is not explicitly cited in the text but provides context on analytical methods. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.

-

This reference is not explicitly cited in the text but provides context on analytical methods. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. PubMed. [Link]

-

This reference is not explicitly cited in the text but provides context on related compounds. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. NIH. [Link]

-

This reference is not explicitly cited in the text but provides context on related synthesis methods. Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. [Link]

-

N-(4-Propoxyphenyl)acetamide | C11H15NO2 | CID 88510. PubChem. [Link]

-

This reference is not explicitly cited in the text but provides context on related compounds. N-phenyl-N-propylacetamide. ChemSynthesis. [Link]

-

Acetamide, N-(4-propoxyphenyl)- - Substance Details. SRS | US EPA. [Link]

-

This reference is not explicitly cited in the text but provides context on related compounds. 2-amino-N-(3-propoxyphenyl)acetamide | C11H16N2O2 | CID 39242029. PubChem. [Link]

-

This reference is not explicitly cited in the text but provides context on physicochemical properties. The relationship between the physicochemical properties and the biological effects of alloxan and several N-alkyl substituted alloxan derivatives. PubMed. [Link]

-

This reference is not explicitly cited in the text but provides context on physicochemical properties. Physicochemical and Structural Properties of Non‐Steroidal Anti‐inflammatory Oxicams. IntechOpen. [Link]

-

This reference is not explicitly cited in the text but provides context on synthesis and properties. Synthesis and Properties of Surface Chemically Pure Alkylamidoamine-N-oxides at the Air/Water Interface. ResearchGate. [Link]

-

This reference is not explicitly cited in the text but provides context on physicochemical properties. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. MDPI. [Link]

Sources

- 1. N-(4-Propoxyphenyl)acetamide | C11H15NO2 | CID 88510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. N-(2-methyl-6-propoxyphenyl)acetamide | C12H17NO2 | CID 154363076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4474985A - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]

- 5. US3917695A - Preparation of N-acetyl-p-aminophenol - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Reaction Mechanism of 3-Ethoxy-2-methyl-6-nitropyridine Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their unique electronic properties and ability to engage in a variety of intermolecular interactions make them privileged structures in drug design. Among these, 3-Ethoxy-2-methyl-6-nitropyridine stands out as a valuable intermediate in the synthesis of more complex molecules, owing to its specific arrangement of functional groups that allow for further chemical modifications. This guide provides a detailed exploration of the reaction mechanism behind the formation of this important building block, offering insights into the underlying principles of nucleophilic aromatic substitution on the pyridine ring.

The Synthetic Pathway: A Nucleophilic Aromatic Substitution Approach

The formation of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reactions is fundamental in aromatic chemistry and is particularly effective for electron-deficient aromatic systems like pyridine, especially when activated by electron-withdrawing groups.

The most common and industrially viable route for the synthesis of this compound involves the reaction of a suitable precursor, 2-chloro-6-methyl-3-nitropyridine, with sodium ethoxide. The ethoxide ion acts as the nucleophile, displacing the chloride leaving group from the pyridine ring.

Overall Reaction:

Delving into the Reaction Mechanism: A Step-by-Step Analysis

The SNAr mechanism for the formation of this compound is a two-step process involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of the strongly nucleophilic ethoxide ion (CH₃CH₂O⁻) on the electron-deficient carbon atom at the 2-position of the 2-chloro-6-methyl-3-nitropyridine ring. This carbon is rendered highly electrophilic by the combined electron-withdrawing effects of the ring nitrogen and the nitro group at the 3-position. This initial attack is typically the rate-determining step of the reaction.

The addition of the ethoxide ion disrupts the aromaticity of the pyridine ring, leading to the formation of a negatively charged, resonance-stabilized intermediate known as the Meisenheimer complex. The negative charge is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization is key to the stability of the intermediate and the feasibility of the SNAr reaction.[1]

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second step, the Meisenheimer complex collapses, and the aromaticity of the pyridine ring is restored by the elimination of the chloride ion (Cl⁻) as the leaving group. This step is generally fast. The departure of the chloride ion is facilitated by its ability to exist as a stable anion. The final product, this compound, is thus formed.

Visualizing the Mechanism

The following diagram illustrates the stepwise mechanism of the nucleophilic aromatic substitution reaction for the formation of this compound.

Caption: Reaction mechanism for the formation of this compound.

The Crucial Role of the Nitro Group

The presence of the nitro group (-NO₂) is critical for the success of this SNAr reaction. Its strong electron-withdrawing nature serves two primary purposes:

-

Activation of the Pyridine Ring: The nitro group significantly depletes the electron density of the pyridine ring, particularly at the ortho and para positions relative to it. This increased electrophilicity makes the ring susceptible to attack by nucleophiles.[2]

-

Stabilization of the Meisenheimer Complex: The nitro group effectively stabilizes the negative charge of the Meisenheimer intermediate through resonance, delocalizing the charge onto its oxygen atoms. This stabilization lowers the activation energy of the first, rate-determining step, thereby accelerating the reaction.[1]

Experimental Protocol: A Practical Guide

The following is a generalized experimental protocol for the synthesis of this compound, based on established procedures for similar SNAr reactions on chloronitropyridines.[3]

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 2-chloro-6-methyl-3-nitropyridine | 56057-19-3 | C₆H₅ClN₂O₂ | 172.57 |

| Sodium Ethoxide | 141-52-6 | C₂H₅NaO | 68.05 |

| Anhydrous Ethanol | 64-17-5 | C₂H₅OH | 46.07 |

| Dichloromethane | 75-09-2 | CH₂Cl₂ | 84.93 |

| Saturated aqueous sodium bicarbonate | N/A | NaHCO₃ | 84.01 |

| Anhydrous sodium sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |

| Deionized Water | 7732-18-5 | H₂O | 18.02 |

Step-by-Step Procedure

-

Preparation of Sodium Ethoxide Solution: In a dry, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add sodium metal in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

-

Nucleophilic Aromatic Substitution: To the freshly prepared sodium ethoxide solution, add 2-chloro-6-methyl-3-nitropyridine.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with continuous stirring. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water and extract the product with a suitable organic solvent, such as dichloromethane.

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine.

-

Dry the organic layer over an anhydrous drying agent, such as sodium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure product.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis of this compound.

Characterization of this compound

The structure and purity of the synthesized this compound (CAS: 73101-78-7) can be confirmed using various analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons), a singlet for the methyl group on the pyridine ring, and signals for the aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be indicative of the substitution pattern. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbons of the pyridine ring, the methyl group, and the ethoxy group. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₈H₁₀N₂O₃, MW: 182.18 g/mol ). Fragmentation patterns can further confirm the structure. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the C-O-C ether linkage, the C=N and C=C bonds of the pyridine ring, and strong symmetric and asymmetric stretching vibrations for the nitro group (-NO₂). |

Conclusion

The formation of this compound via the nucleophilic aromatic substitution of 2-chloro-6-methyl-3-nitropyridine with sodium ethoxide is a robust and well-understood reaction. The key to this transformation lies in the electronic properties of the substituted pyridine ring, where the inherent electron deficiency is further enhanced by a strategically placed nitro group. This detailed guide provides researchers and drug development professionals with a comprehensive understanding of the reaction mechanism, a practical experimental framework, and the necessary analytical context to successfully synthesize and characterize this valuable chemical intermediate. A thorough grasp of these principles is essential for the rational design and efficient synthesis of novel pyridine-based pharmaceutical agents.

References

-

PrepChem. Synthesis of 3-ethoxy-2-methyl-6-aminopyridine. Available at: [Link]

-

PubChem. 3-[2-(2,4-Dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine. Available at: [Link]

-

YouTube. nucleophilic aromatic substitutions. Available at: [Link]

- Google Patents. Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

-

OpenStax. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. Available at: [Link]

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

-

SpectraBase. 3-Ethoxy-2-nitropyridine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

The Royal Society of Chemistry. c5sc02983j1.pdf. Available at: [Link]

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

-

LookChem. Cas 7782-78-7,Nitrosylsulfuric acid. Available at: [Link]

-

DSpace. Characterization by NMR Spectroscopy, X-ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds 2(L = 2-Ph. Available at: [Link]

-

ResearchGate. A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. Available at: [Link]

-

SpectraBase. 3-Ethoxy-6-(2-methylpropyl)-1-cyclohex-2-enone - Optional[13C NMR] - Chemical. Available at: [Link]

Sources

Navigating the Physicochemical Landscape of Nitropyridine Derivatives: A Technical Guide to 3-Ethoxy-2-nitropyridine as a Proxy for Novel Compound Characterization

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Addressing the Data Gap for 3-Ethoxy-2-methyl-6-nitropyridine

In the pursuit of novel chemical entities, researchers often venture into uncharted territory where established data is scarce. A thorough investigation for "this compound" reveals a significant lack of publicly available information regarding its solubility and stability. This technical guide, therefore, pivots to a well-characterized analogue, 3-Ethoxy-2-nitropyridine , to provide a robust framework for characterization. The methodologies and principles detailed herein are directly applicable and can serve as a comprehensive blueprint for the investigation of this compound upon its synthesis and availability.

Introduction to 3-Ethoxy-2-nitropyridine: A Versatile Nitropyridine Building Block

3-Ethoxy-2-nitropyridine is a substituted pyridine derivative that holds significance as a versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitro group, combined with the electronic influence of the ethoxy substituent, imparts unique reactivity to the pyridine ring, making it a valuable precursor for the synthesis of various biologically active molecules.[1] Understanding its fundamental physicochemical properties, such as solubility and stability, is paramount for its effective utilization in synthetic transformations, purification processes, and formulation development.

Table 1: Physicochemical Properties of 3-Ethoxy-2-nitropyridine

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | [2][3][4] |

| Molecular Weight | 168.15 g/mol | [2][3] |

| Appearance | White or Colorless to Light orange to Yellow powder to lump to clear liquid | [2] |

| Melting Point | 25-32 °C | [2][4] |

| Boiling Point | 175 °C @ 50.3 mmHg | [2] |

| Storage Temperature | Refrigerated (0-10°C) | [2] |

Solubility Profile: A Key Determinant for Synthetic and Formulation Strategies

General Solubility Considerations

The presence of both a polar nitro group and a more nonpolar ethoxy group and pyridine ring suggests that the solubility of 3-Ethoxy-2-nitropyridine will be highly dependent on the polarity of the solvent. It is anticipated to exhibit good solubility in polar aprotic solvents and moderate solubility in less polar and protic solvents.

Experimental Protocol for Quantitative Solubility Determination

To establish a precise and reliable solubility profile, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of 3-Ethoxy-2-nitropyridine in various solvents.

Objective: To quantify the saturation solubility of 3-Ethoxy-2-nitropyridine in a selection of pharmaceutically and synthetically relevant solvents at controlled temperatures.

Materials:

-

3-Ethoxy-2-nitropyridine

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide)

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Ethoxy-2-nitropyridine to a known volume of each selected solvent in separate vials. The presence of undissolved solid is crucial to ensure that equilibrium saturation is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a defined temperature (e.g., 25 °C and/or 37 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached a steady state.

-

-

Sample Collection and Preparation:

-

After equilibration, carefully withdraw a sample of the supernatant from each vial using a syringe.

-

Immediately filter the sample through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of 3-Ethoxy-2-nitropyridine.

-

A pre-established calibration curve of known concentrations of the compound is essential for accurate quantification.

-

-

Data Reporting:

-

Express the solubility in terms of mg/mL or mol/L.

-

Stability Profile: Ensuring Compound Integrity

The chemical stability of a compound is a critical attribute that affects its shelf-life, storage conditions, and its suitability for further development. Stability testing involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and kinetics.

Potential Degradation Pathways

For nitropyridine derivatives, several degradation pathways can be anticipated:

-

Hydrolysis: The ether linkage could be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 3-hydroxy-2-nitropyridine and ethanol.

-

Reduction of the Nitro Group: The nitro group is prone to reduction, which can be initiated by reducing agents or certain light conditions, leading to nitroso, hydroxylamino, or amino derivatives.[6]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to a variety of degradation products.

-

Oxidative Degradation: Although the pyridine ring is relatively electron-deficient, oxidative degradation can occur under harsh conditions, potentially leading to ring-opening or the formation of N-oxides. The degradation of some alkylpyridines is known to proceed via ring cleavage.[7]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of 3-Ethoxy-2-nitropyridine under various stress conditions (hydrolysis, oxidation, and photolysis).

Materials:

-

3-Ethoxy-2-nitropyridine

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for hydrolysis studies

-

Hydrogen peroxide (H₂O₂) for oxidative studies

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of 3-Ethoxy-2-nitropyridine in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C).

-

Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature or heat gently.

-

Oxidative Degradation: Mix the stock solution with a solution of H₂O₂ (e.g., 3%) and keep at room temperature.

-

Photostability: Expose the stock solution in a transparent container to light in a photostability chamber according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours) from each stress condition.

-

Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.

-

HPLC Analysis:

-

Analyze the stressed samples using a stability-indicating HPLC method. A gradient elution method is often required to separate the parent compound from its degradation products.

-

A PDA detector is useful for assessing peak purity, while an MS detector can aid in the identification of degradation products.

-

-

Data Analysis:

-

Calculate the percentage of degradation of 3-Ethoxy-2-nitropyridine at each time point.

-

Identify and, if possible, characterize the major degradation products.

-

Conclusion and Forward-Looking Recommendations

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 3-Ethoxy-2-nitropyridine. While serving as a valuable resource for this specific compound, its primary utility lies in its adaptability for the characterization of novel nitropyridine derivatives such as this compound. By implementing these detailed protocols, researchers can generate the critical physicochemical data necessary to accelerate drug discovery and development programs. It is strongly recommended that these studies be undertaken at the earliest stages of research to inform decision-making regarding lead candidate selection, synthetic route optimization, and formulation strategy.

References

-

PubChem Compound Summary for CID 4780551, 3-[2-(2,4-Dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 230475, 6-Methoxy-2-methyl-3-nitropyridine. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 4738463, 3-Bromo-6-ethoxy-2-methylpyridine. National Center for Biotechnology Information. [Link]

-

Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. National Center for Biotechnology Information. [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

-

PubChem Compound Summary for CID 54255733, 3-Ethoxy-2-methylpentane. National Center for Biotechnology Information. [Link]

-

Synthesis and Characterization of 2,3,5,6-Tetraphenylpyrazine-N, N-Dioxide: New Nitrone Dimer Species. ResearchGate. [Link]

-

Chemical Properties of 3-ethoxy-2-butanone. Cheméo. [Link]

-

3-Ethoxy-2-nitropyridine (CAS 74037-50-6) Market Research Report 2025. BAC Reports. [Link]

-

The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]

-

PubChem Compound Summary for CID 123277695, 3-Ethoxy-2-methylhexane. National Center for Biotechnology Information. [Link]

-

3-ethoxy-2-nitropyridine (C7H8N2O3). PubChemLite. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-Ethoxy-2-nitropyridine | 74037-50-6 | TCI AMERICA [tcichemicals.com]

- 3. marketpublishers.com [marketpublishers.com]

- 4. guidechem.com [guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Starting Materials and Synthetic Strategies for 3-Ethoxy-2-methyl-6-nitropyridine

Abstract

3-Ethoxy-2-methyl-6-nitropyridine is a key substituted pyridine derivative, valuable as a precursor in the development of more complex molecules, particularly in the synthesis of pharmacologically active compounds. For instance, it serves as a direct antecedent to 3-ethoxy-2-methyl-6-aminopyridine through catalytic reduction, a moiety found in various research compounds[1]. This guide provides a comprehensive analysis of the viable synthetic pathways leading to this target molecule, focusing on the selection of appropriate starting materials and the strategic sequencing of functional group introductions. We will explore two primary, logically divergent strategies: a late-stage nitration of a fully substituted pyridine core and an early-stage nitration followed by subsequent functionalization. This document is intended for researchers and process chemists in the fields of organic synthesis and drug development, offering field-proven insights into the causality behind experimental choices and detailed, reproducible protocols.

Core Synthetic Challenges & Strategic Overview

The synthesis of a polysubstituted pyridine such as this compound presents a classic challenge in heterocyclic chemistry: the regioselective installation of multiple functional groups onto the pyridine ring. The electron-deficient nature of the pyridine ring makes it generally resistant to electrophilic aromatic substitution, such as nitration, often requiring harsh conditions[2]. Conversely, the strategic placement of electron-donating groups (EDGs) like methyl and ethoxy can facilitate this process while also directing the position of substitution.

Our analysis consolidates the synthetic approaches into two primary strategies, originating from the common and versatile starting material, 2-methyl-3-hydroxypyridine .

-

Pathway A: Late-Stage Nitration. This strategy involves first constructing the 3-ethoxy-2-methylpyridine intermediate, followed by the introduction of the nitro group at the final step. The success of this pathway hinges on the directing effects of the pre-existing substituents to achieve nitration at the desired C-6 position.

-

Pathway B: Early-Stage Nitration. This alternative approach introduces the nitro group onto the 2-methyl-3-hydroxypyridine core at an early stage, leveraging the powerful directing effect of the hydroxyl group. The final step is the ethylation of the resulting nitropyridinol.

The selection between these pathways depends on factors such as starting material availability, desired process scalability, and tolerance for specific reaction conditions.

Pathway A: Synthesis via Late-Stage Nitration

This pathway prioritizes the formation of the ether linkage before tackling the challenging nitration step. The key intermediate, 3-ethoxy-2-methylpyridine, is synthesized first, and its electronic properties are then exploited to direct the incoming nitro group.

Logical Framework for Pathway A

The rationale behind this approach is that the combined activating and directing effects of the C-2 methyl group (ortho-, para-directing) and the C-3 ethoxy group (ortho-, para-directing) will strongly favor electrophilic substitution at the C-6 position, which is para to the potent ethoxy director.

Caption: Synthetic workflow for Pathway A (Late-Stage Nitration).

Step 2.1: Ethylation of 2-Methyl-3-hydroxypyridine

The initial step is a standard Williamson ether synthesis. The phenolic proton of 2-methyl-3-hydroxypyridine is first removed by a strong base, typically sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile then undergoes an SN2 reaction with an ethylating agent like ethyl iodide (EtI) or diethyl sulfate.

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.1 eq., 60% dispersion in mineral oil).

-

Solvent: Add anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C in an ice bath.

-

Deprotonation: Dissolve 2-methyl-3-hydroxypyridine (1.0 eq.) in a minimal amount of anhydrous DMF/THF and add it dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Alkylation: Cool the resulting solution back to 0 °C and add ethyl iodide (1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield pure 3-ethoxy-2-methylpyridine.

Step 2.2: Nitration of 3-Ethoxy-2-methylpyridine

The nitration of the pyridine ring is an electrophilic aromatic substitution that typically requires a strong nitrating agent, such as a mixture of concentrated nitric and sulfuric acids ("mixed acid"). The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice-salt bath, add concentrated sulfuric acid.

-

Substrate Addition: Slowly add 3-ethoxy-2-methylpyridine (1.0 eq.) to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 10 °C.

-

Nitrating Agent: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid at 0 °C.

-

Reaction: Add the cold nitrating mixture dropwise to the substrate solution, maintaining the internal temperature between 0 and 5 °C. After the addition is complete, stir the reaction at this temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. A precipitate may form. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. If the product is an oil, extract it with dichloromethane or ethyl acetate (3x), combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude product can be purified by recrystallization or flash column chromatography.

Pathway B: Synthesis via Early-Stage Nitration

This strategy introduces the nitro group onto the 2-methyl-3-hydroxypyridine scaffold first, creating the key intermediate 2-methyl-6-nitro-3-pyridinol. This approach leverages the strong activating and para-directing effect of the hydroxyl group to ensure regioselective nitration.

Logical Framework for Pathway B

The primary advantage here is the predictable regiochemistry of the nitration step. The hydroxyl group is a more powerful activating group than an ethoxy group, and its strong directing influence makes the formation of the 6-nitro isomer highly favorable. The subsequent ethylation is typically a straightforward and high-yielding transformation.

Caption: Synthetic workflow for Pathway B (Early-Stage Nitration).

Step 3.1: Nitration of 2-Methyl-3-hydroxypyridine

Nitrating a hydroxypyridine can be achieved under slightly different conditions than its ether counterpart. A common and effective method uses potassium nitrate (KNO₃) in concentrated sulfuric acid. This system generates the nitronium ion in situ under controlled conditions, often leading to cleaner reactions and higher yields compared to mixed acid for this class of substrate[3].

-

Setup: In a flask cooled to 0 °C, dissolve 2-methyl-3-hydroxypyridine (1.0 eq.) in concentrated sulfuric acid with stirring.

-

Nitrating Agent: Add potassium nitrate (KNO₃) (1.1-1.2 eq.) portion-wise to the solution, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material. Some protocols may require gentle heating (e.g., to 40-50 °C) to drive the reaction to completion[3].

-

Work-up: Pour the reaction mixture onto crushed ice and neutralize carefully with a base (e.g., solid NaHCO₃ or concentrated NH₄OH) to a pH of 5-7.

-

Isolation: The product, 2-methyl-6-nitro-3-pyridinol, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Step 3.2: Ethylation of 2-Methyl-6-nitro-3-pyridinol

The final step is the ethylation of the hydroxyl group. Due to the presence of the acidic phenolic proton, a milder base than sodium hydride, such as potassium carbonate (K₂CO₃), is often sufficient, especially in a polar aprotic solvent like DMF or acetone.

-

Setup: To a round-bottom flask, add 2-methyl-6-nitro-3-pyridinol (1.0 eq.), potassium carbonate (K₂CO₃) (2.0-3.0 eq.), and a suitable solvent such as acetone or DMF.

-

Alkylation: Add ethyl iodide (1.5 eq.) to the suspension.

-

Reaction: Heat the mixture to reflux (for acetone, ~56 °C) or at 60-70 °C (for DMF) and stir for 6-12 hours. Monitor the reaction's progress by TLC.

-

Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Isolation: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to yield the final product.

Comparative Analysis of Synthetic Pathways

The choice between Pathway A and Pathway B involves a trade-off between the predictability of the nitration step and the overall process flow.

| Feature | Pathway A (Late-Stage Nitration) | Pathway B (Early-Stage Nitration) |

| Key Starting Material | 2-Methyl-3-hydroxypyridine | 2-Methyl-3-hydroxypyridine |

| Critical Step | Regioselective nitration of 3-ethoxy-2-methylpyridine. | Nitration of 2-methyl-3-hydroxypyridine. |

| Primary Advantage | Potentially simpler process with fewer intermediate isolations if the nitration is high-yielding. | Highly predictable regioselectivity in the nitration step due to the powerful -OH director. |

| Potential Challenge | Risk of forming undesired nitrated isomers (e.g., at C-4). Nitration conditions can be harsh, potentially cleaving the ether linkage. | The intermediate, 2-methyl-6-nitro-3-pyridinol, is a solid that requires isolation before the final ethylation step. |

| Ideal For | Scenarios where the regioselectivity of the final nitration is known to be high and a more streamlined synthesis is preferred. | Situations where absolute control over regiochemistry is paramount and process robustness is prioritized over step economy. |

Conclusion for Drug Development Professionals